molecular formula C8H11BrN2O2S B6974176 N-(3-amino-2-hydroxypropyl)-5-bromothiophene-2-carboxamide

N-(3-amino-2-hydroxypropyl)-5-bromothiophene-2-carboxamide

Cat. No.: B6974176
M. Wt: 279.16 g/mol
InChI Key: HNSIYIUWLBXZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-2-hydroxypropyl)-5-bromothiophene-2-carboxamide: is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the thiophene ring and a carboxamide group at the 2-position, with a 3-amino-2-hydroxypropyl substituent attached to the nitrogen atom of the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2-hydroxypropyl)-5-bromothiophene-2-carboxamide typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Carboxylation: The brominated thiophene is then subjected to carboxylation to introduce the carboxamide group at the 2-position. This can be achieved using carbon dioxide under high pressure or by reacting with a suitable carboxylating agent.

    Amination: The final step involves the introduction of the 3-amino-2-hydroxypropyl group. This can be done by reacting the carboxamide intermediate with 3-amino-2-hydroxypropylamine under appropriate conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of oxo derivatives or N-oxides.

    Reduction: Dehalogenated products or reduced derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

    Antimicrobial Agents: Thiophene derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Research: The compound may be investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Industry:

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-amino-2-hydroxypropyl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups may facilitate binding to active sites, while the bromine atom and thiophene ring contribute to the overall molecular recognition and activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    N-(3-amino-2-hydroxypropyl)-thiophene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-bromo-2-thiophenecarboxamide: Lacks the 3-amino-2-hydroxypropyl group, which may reduce its solubility and binding affinity.

Uniqueness: N-(3-amino-2-hydroxypropyl)-5-bromothiophene-2-carboxamide is unique due to the presence of both the bromine atom and the 3-amino-2-hydroxypropyl group. This combination enhances its reactivity and potential for diverse applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

N-(3-amino-2-hydroxypropyl)-5-bromothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c9-7-2-1-6(14-7)8(13)11-4-5(12)3-10/h1-2,5,12H,3-4,10H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSIYIUWLBXZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)NCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.